Pentane-1-sulfonamide

説明

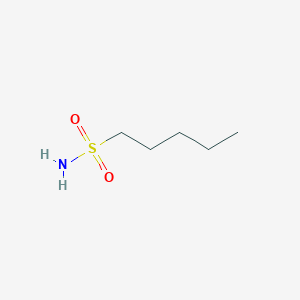

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQGMYPBURXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448304 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52960-14-2 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Characterization of Pentane 1 Sulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of organic compounds like Pentane-1-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive understanding of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within this compound.

In ¹H NMR spectroscopy of alkanes like the pentyl group in this compound, protons on different carbon atoms exhibit distinct chemical shifts. docbrown.info For a typical pentane (B18724) chain, three distinct proton environments are observed due to molecular symmetry. docbrown.info The terminal methyl (CH₃) protons are expected to resonate at the highest field (lowest ppm), while the methylene (B1212753) (CH₂) groups closer to the electron-withdrawing sulfonamide group will be shifted downfield. For pentane itself, the proton signals appear around 0.88 ppm, 1.26 ppm, and 1.30 ppm. chemicalbook.com The sulfonamide (SO₂NH₂) protons typically appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. docbrown.info For the pentyl group, three distinct signals are expected due to symmetry. docbrown.info The chemical shifts for the carbon atoms in pentane are approximately 13.9 ppm (C1/C5), 22.5 ppm (C2/C4), and 34.5 ppm (C3). docbrown.info The carbon atom attached to the sulfur of the sulfonamide group would be expected to be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can be influenced by solvent and other experimental conditions. pdx.edu)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -(CH₂)₄-SO₂NH₂ | ~0.9 | ~14 |

| CH₃-CH₂ -(CH₂)₃-SO₂NH₂ | ~1.3 | ~22 |

| (CH₃)₂-CH₂ -CH₂-SO₂NH₂ | ~1.4 | ~34 |

| (CH₃)₃-CH₂ -SO₂NH₂ | ~1.8 | ~25-50 |

| (CH₃)₄-CH₂ -SO₂NH₂ | ~3.0-3.5 | ~50-60 |

| -SO₂NH₂ | ~8-10 | - |

Data based on general chemical shift ranges for similar functional groups. pdx.eduacs.orgpitt.edu

NMR spectroscopy is a key method for studying the conformational dynamics of molecules. nih.govauremn.org.br For the flexible pentyl chain in this compound, rotation around the C-C single bonds leads to various conformers. The most stable conformation for an unbranched alkane is a zigzag shape where each C-C bond is in an anti conformation. libretexts.org However, gauche interactions can also occur. A particularly unfavorable conformation, known as a syn-pentane interaction, arises when methyl groups are in close proximity, leading to steric hindrance. libretexts.org While detailed conformational studies on this compound itself are not widely available, analysis of related sulfonamides has shown that hindered rotation around the Aryl-NSO₂ bond can lead to observable conformational isomers by NMR. umich.edu The study of n-pentane has shown that the anti/anti and anti/gauche conformations are the most populated, with the syn-pentane conformation being largely absent due to steric clash. acs.org

Infrared (IR) Spectroscopy: Vibrational Analysis of Sulfonamide Functional Group

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info For this compound, the key functional group is the sulfonamide (-SO₂NH₂). The IR spectrum of a sulfonamide typically shows characteristic absorption bands. rsc.orgripublication.com

The asymmetric and symmetric stretching vibrations of the SO₂ group are prominent and appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary amine in the sulfonamide group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The S-N stretching vibration is typically observed in the 914–895 cm⁻¹ region. rsc.org The C-H stretching and bending vibrations from the pentyl group would also be present, typically around 2900 cm⁻¹ and 1500 cm⁻¹, respectively. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | ripublication.com |

| C-H Stretch (alkyl) | ~2960 - 2850 | docbrown.info |

| SO₂ Asymmetric Stretch | 1320 - 1310 | rsc.org |

| SO₂ Symmetric Stretch | 1155 - 1143 | rsc.org |

| S-N Stretch | 914 - 895 | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

Fragmentation of the molecular ion provides structural information. In the mass spectrum of pentane, common fragments are observed due to the loss of alkyl radicals, resulting in clusters of peaks 14 mass units apart. libretexts.orglibretexts.org The base peak for pentane is often at m/z 43, corresponding to a propyl fragment. libretexts.org For sulfonamides, fragmentation can be complex and may involve rearrangements. nih.gov A notable fragmentation pathway for some aromatic sulfonamides is the elimination of SO₂, which can be influenced by substituents. nih.gov In the case of this compound, cleavage of the C-S bond and fragmentation of the pentyl chain are expected.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule with high confidence. rsc.org This is crucial for confirming the molecular formula of this compound.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Description |

| 151 | [CH₃(CH₂)₄SO₂NH₂]⁺ | Molecular Ion |

| 80 | [SO₂NH₂]⁺ | Sulfonamide group |

| 71 | [CH₃(CH₂)₃CH₂]⁺ | Pentyl cation |

| 57 | [CH₃(CH₂)₂CH₂]⁺ | Butyl cation |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Data based on typical fragmentation patterns of alkanes and sulfonamides. libretexts.orgdocbrown.info

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. For sulfonamides, XRD studies are crucial in understanding the hydrogen-bonding networks that are characteristic of this functional group. nih.gov

While a specific, publicly available single-crystal XRD structure for the parent compound this compound was not identified in the searched databases, the solid-state structures of numerous related sulfonamide derivatives have been extensively studied. ebi.ac.ukpdbj.orgrsc.org These studies consistently reveal that the sulfonamide moiety (-SO₂NH₂) is a robust hydrogen-bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). nih.govresearchgate.net In the solid state, sulfonamides typically form dimers or extended chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net For instance, analysis of various sulfonamide crystal structures shows that these interactions are a key driving force for the resulting molecular packing. nih.gov The geometry of the sulfur atom is typically tetrahedral, and the pyramidal nitrogen atom can also participate in forming specific supramolecular structures. researchgate.net The conformation of the pentyl chain in this compound would be influenced by these strong directional interactions as well as weaker van der Waals forces, adopting a low-energy conformation to maximize packing efficiency within the crystal lattice.

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into molecular structure, reactivity, and dynamics that can be difficult to observe directly. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable for characterizing the electronic features and conformational behavior of sulfonamides. nih.govpeerj.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties of organic compounds, including sulfonamides. nih.govnih.gov DFT calculations allow for a detailed analysis of the molecule's reactivity and potential interaction sites. mkjc.in

A fundamental application of DFT is geometry optimization, a computational process that determines the lowest-energy arrangement of atoms in a molecule. acs.org This process yields the most stable three-dimensional structure, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization would reveal the preferred conformation of the flexible pentyl chain relative to the sulfonamide headgroup. DFT studies on similar sulfonamide-containing molecules have established reliable parameters for the sulfonamide functional group. mkjc.in The optimized structure represents a single molecule in the gas phase, free from intermolecular interactions present in the solid state.

Table 1: Representative Optimized Geometric Parameters for a Sulfonamide Moiety (Calculated via DFT) Note: These are typical values based on DFT studies of related sulfonamides and serve as a representative example. mkjc.in

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.67 Å |

| S-C Bond Length | ~1.78 Å |

| O-S-O Bond Angle | ~120° |

| O-S-N Bond Angle | ~107° |

| O-S-C Bond Angle | ~108° |

| N-S-C Bond Angle | ~106° |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfonamide group, specifically involving the nitrogen and oxygen atoms. The LUMO is also anticipated to be centered around the electron-deficient sulfur atom and the oxygen atoms of the sulfonyl group. The electron-donating pentyl group would slightly raise the energy of the HOMO compared to a smaller alkyl substituent.

Table 2: Representative FMO Properties for a Simple Alkyl Sulfonamide (Calculated via DFT) Note: These values are illustrative and based on general findings for sulfonamides. semanticscholar.orgresearchgate.netresearchgate.net

| Property | Representative Value | Significance |

|---|---|---|

| EHOMO | ~ -7.5 eV | Electron-donating capability (Ionization Potential) |

| ELUMO | ~ 1.5 eV | Electron-accepting capability (Electron Affinity) |

| Energy Gap (ΔE) | ~ 9.0 eV | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP or ESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. walisongo.ac.id It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.idresearchgate.net

For this compound, an MEP analysis would show a high concentration of negative potential (red/yellow) around the two electronegative oxygen atoms of the sulfonyl group, identifying them as primary sites for hydrogen bond acceptance. researchgate.net A region of high positive potential (blue) would be located around the acidic hydrogen atoms of the amine group, highlighting their role as hydrogen bond donors. The pentyl chain would exhibit a largely neutral (green) potential, consistent with its nonpolar, hydrophobic character. This analysis provides a clear rationale for the intermolecular hydrogen-bonding behavior observed in sulfonamides. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility, dynamic behavior, and intermolecular interactions of a molecule in a defined environment, such as in a solvent or interacting with a biological macromolecule. peerj.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the connection between the structural properties of a compound and its biological activity. longdom.org QSAR models are mathematical equations that correlate the physicochemical or structural features of molecules with their biological effects. jocpr.com These models are instrumental in drug discovery for predicting the activity of new compounds, thereby reducing the need for extensive experimental testing. jocpr.com

For sulfonamides, QSAR studies have been crucial in designing and optimizing compounds with enhanced therapeutic properties. jocpr.comjbclinpharm.org These studies help in identifying the key molecular descriptors that influence biological activity. longdom.org The general form of a QSAR model can be represented as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of sulfonamides, QSAR models have been developed to predict their activity against various biological targets. For instance, studies have focused on their inhibitory action against enzymes like dihydropteroate (B1496061) synthetase in Pneumocystis carinii and matrix metalloproteinases. nih.govnih.gov The development of these models involves compiling a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression and artificial neural networks, to derive a predictive model. jbclinpharm.orgjbclinpharm.org

The robustness and predictive power of a QSAR model are evaluated through various statistical parameters. Ajeet and co-workers, in their study of novel sulfonamides, utilized several statistical metrics to validate their QSAR model, as detailed in the table below. jbclinpharm.orgjbclinpharm.org

| Statistical Parameter | Description |

| n/p ratio | The ratio of the number of data points (n) to the number of descriptors (p) used in the model. A ratio of ≥ 4 is generally considered acceptable. jbclinpharm.org |

| r² | The squared correlation coefficient, indicating the fraction of variance in the observed data that is explained by the model. |

| q² (Cross-Validation Test) | A measure of the model's predictive ability, determined through cross-validation techniques. |

| r²-q² | The difference between the squared correlation coefficient and the cross-validated r². A value of less than 0.3 suggests a robust model. jbclinpharm.org |

| Quality Factor (Q) | A measure of the model's overall quality. |

| Fischer Statistics (F) | A statistical test to assess the significance of the regression model. jbclinpharm.org |

| Y-Randomization Test | A validation technique where the dependent variable vector is randomly shuffled to ensure the model's robustness. An r² value of less than 0.6 in this test confirms the model is not due to chance correlation. jbclinpharm.orgjbclinpharm.org |

This table outlines key statistical parameters used in the validation of QSAR models, as described in studies by Ajeet et al. jbclinpharm.orgjbclinpharm.org

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting spectroscopic parameters, which aids in the structural elucidation of molecules. frontiersin.org Techniques like Density Functional Theory (DFT) are commonly employed to calculate spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy:

The infrared spectrum of a molecule provides information about its functional groups and molecular structure. orgchemboulder.com The absorption of infrared radiation corresponds to specific molecular vibrations. orgchemboulder.com For sulfonamides, characteristic IR bands include those for the –SO₂NH– group. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N stretching vibration is observed in the region of 914–895 cm⁻¹. rsc.org The N–H stretching vibrations of the sulfonamide group are found in the range of 3349–3144 cm⁻¹. rsc.org

The IR spectrum of pentane itself is characterized by vibrations of C-H bonds, with stretching and bending deformations appearing around 2900 cm⁻¹ and 1500 cm⁻¹, respectively. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. frontiersin.org Computational methods are increasingly used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm a structure. frontiersin.orgnih.gov The accuracy of these predictions has significantly improved, with machine learning approaches showing mean average errors (MAE) as low as 1.21 ppm for ¹³C and 0.14 ppm for ¹H. frontiersin.org

For sulfonamides, the proton of the –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum, with its chemical shift varying depending on the molecular environment. rsc.org In a study of ({4-nitrophenyl}sulfonyl)tryptophan, the sulfonamide N-H proton signal was observed between 8.07 and 8.09 ppm. nih.gov The aliphatic protons of a pentane chain would be expected to appear in the upfield region of the ¹H NMR spectrum.

The following table presents a hypothetical prediction of ¹³C NMR chemical shifts for this compound based on general principles and data from related structures. Actual experimental values would be needed for confirmation.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (attached to S) | ~50-60 |

| C2 | ~25-35 |

| C3 | ~30-40 |

| C4 | ~20-30 |

| C5 | ~10-20 |

This table provides hypothetical predicted ¹³C NMR chemical shifts for the carbon atoms in the pentyl chain of this compound.

The prediction of spectroscopic parameters through computational methods is a rapidly advancing field. frontiersin.org For complex molecules, these predictions are invaluable for confirming proposed structures and understanding their electronic and geometric properties. nih.gov

Reactivity and Reaction Mechanisms of Pentane 1 Sulfonamide

Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₂) of Pentane-1-sulfonamide is generally stable but can undergo certain reactions, most notably hydrolysis under specific conditions.

Sulfonamides are generally considered to be chemically stable compounds. researchgate.net However, they can undergo hydrolysis, which is an important abiotic degradation process. researchgate.net Studies on a range of sulfonamides have shown that they are hydrolytically stable at a pH of 9.0. researchgate.net At a neutral pH of 7.0, many sulfonamides, with some exceptions, are also stable. researchgate.net However, under acidic conditions (pH 4.0), the stability decreases for several sulfonamides. researchgate.net

Redox Chemistry of the Sulfur Atom

The sulfur atom in this compound exists in a high oxidation state (+6) and can undergo both oxidation and reduction reactions under specific conditions. These transformations are fundamental to the chemical behavior of sulfonamides.

Oxidation: While the sulfur in the sulfonamide group is already in a high oxidation state, oxidation reactions can occur at the nitrogen atom, which in turn influences the chemistry at the sulfur center. For instance, sulfonamides can be oxidized to form N-sulfonylimines under mild conditions using reagents like N-hydroxyphthalimide. wisc.edu This transformation is significant as it provides a pathway to further functionalization. Peroxidases, both purified and within phagocytic cells, have also been shown to mediate the oxidation of sulfonamides, leading to the formation of hydroxylamine (B1172632) and nitroso metabolites. nih.gov Another method involves the use of ferrate(VI), which can oxidize a range of sulfonamides, with the reaction kinetics being pH-dependent. nih.gov

Reduction: The reduction of the sulfonamide group is a more common transformation of the sulfur center. This can be achieved using various reducing agents, leading to the cleavage of the N-S and C-S bonds. A notable method involves the use of magnesium in methanol (B129727) (Mg-MeOH), which can achieve the double reductive cleavage of both the N-S and C-S bonds in cyclic sulfonamides. acs.orgcaltech.edu In some cases, the reduction can be selective. For example, under certain oxidizing conditions in crowded molecules, a surprising reduction of a sulfonamide to a sulfinamide has been observed. nih.gov The choice of reducing agent and reaction conditions can influence the final product.

| Reaction Type | Reagents and Conditions | Products | Reference |

| Oxidation | N-hydroxyphthalimide | N-sulfonylimines | wisc.edu |

| Oxidation | Peroxidases | Hydroxylamine and nitroso metabolites | nih.gov |

| Oxidation | Ferrate(VI) (FeVIO42–) | Hydroxylated products, SO2 extrusion | nih.gov |

| Reduction | Mg-MeOH | Amines (from cyclic sulfonamides) | acs.orgcaltech.edu |

| Reduction | Lithium in liquid ammonia | Amines (from cyclic sulfonamides) | acs.org |

Reactions of the Alkyl Chain

The pentyl chain of this compound is generally unreactive under standard conditions. However, it can be functionalized through modern synthetic methods, particularly those involving radical chemistry.

Functionalization through Radical Chemistry

A powerful strategy for the functionalization of the alkyl chain of sulfonamides involves the generation of sulfonyl radical intermediates. wiley.commdpi.commdpi.com This can be achieved through a metal-free photocatalytic approach. The process typically begins with the conversion of the sulfonamide to an N-sulfonylimine. wiley.com Under visible-light photocatalysis, the N-sulfonylimine can undergo a controlled fragmentation to generate a sulfonyl radical. wiley.commasterorganicchemistry.com This highly reactive intermediate can then be trapped by a variety of alkene fragments, leading to the formation of new carbon-carbon bonds and the introduction of new functional groups onto the alkyl chain. wiley.commdpi.commdpi.com

This late-stage functionalization strategy is significant as it allows for the modification of the sulfonamide molecule without altering the core sulfonamide group, providing access to a diverse range of derivatives. wiley.commdpi.commdpi.commasterorganicchemistry.com The generation of alkyl radicals can also be achieved through C-H bond functionalization via hydrogen-atom-transfer (HAT) processes, offering another route to modify the pentyl chain. acs.org

| Reaction | Method | Intermediate | Outcome | Reference |

| Alkyl Chain Functionalization | Metal-free photocatalysis of N-sulfonylimine | Sulfonyl radical | C-C bond formation with alkenes | wiley.commdpi.commdpi.com |

| C-H Functionalization | Hydrogen-Atom-Transfer (HAT) | Alkyl radical | Selective activation of C-H bonds | acs.org |

Stereoselective Modifications

Achieving stereoselective modifications on the flexible pentyl chain of this compound presents a significant synthetic challenge. However, general principles of stereoselective C-H functionalization of alkanes offer potential pathways. wisc.edu Dirhodium catalysts, for instance, have been shown to achieve highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes. wisc.edu By carefully selecting the chiral ligand on the rhodium catalyst, it is possible to control the position and stereochemistry of the newly introduced functional group. wisc.edu

Another relevant approach is the stereoconvergent Negishi cross-coupling of racemic α-bromosulfonamides. acs.org In this nickel-catalyzed reaction, a racemic mixture of an α-bromoalkylsulfonamide can be coupled with an organozinc reagent to produce a highly enantioenriched product. acs.org This method is particularly pertinent as it directly involves a sulfonamide substrate and demonstrates that stereocontrol can be achieved at the carbon adjacent to the sulfonyl group.

While direct examples of stereoselective modifications on the pentyl chain of this compound are not extensively documented, the methodologies developed for other alkanes and alkylsulfonamides provide a conceptual framework for how such transformations could be achieved. The development of catalysts that can selectively functionalize a specific C-H bond in the pentyl chain with high stereocontrol remains an active area of research.

Applications of Pentane 1 Sulfonamide in Advanced Materials and Catalysis if Applicable

Role in Polymer Science and Material Synthesis

The incorporation of sulfonamide moieties into polymer structures is a known strategy for imparting specific functionalities such as thermal stability, flame retardancy, and altered solubility. Pentane-1-sulfonamide can be envisioned as a valuable building block in this context.

One potential application is its use as a functional monomer after modification to include a polymerizable group, such as a vinyl or epoxide moiety. Research has demonstrated the synthesis of polymers from sulfonamide-functionalized monomers. For instance, a sulfonamide-protected styrene (B11656) oxide has been successfully polymerized via Ring-Opening Polymerization (ROP) to create a polyether with a sulfonamide group on each repeating unit. rsc.org A subsequent post-polymerization step can then deprotect or modify this group, leading to a functional material like a lithium-sulfonated poly(styrene oxide), which exhibits distinct thermal properties. rsc.org This strategy suggests that a similarly modified this compound could be used to create polymers where the pentyl group would contribute to the material's hydrophobicity and solubility characteristics.

Furthermore, sulfonamide derivatives have been explored as additives to enhance polymer properties. Schiff base sulfonamide-metal complexes have been shown to act as effective flame retardant and antimicrobial additives when incorporated into polyurethane varnishes. researchgate.net The presence of the sulfonamide group was crucial for this activity. It is plausible that this compound or its derivatives could be used as non-covalent additives in polymer blends. Additionally, the ability of sulfonamides to engage in hydrogen bonding has been utilized to tune the gelation properties of physical gels, an important area of soft matter science. acs.org

Table 1: Potential Applications of this compound in Polymer Science

| Application Area | Potential Role of this compound | Relevant Research on Analogues | Citation |

|---|---|---|---|

| Functional Polymers | Building block for monomers used in Ring-Opening Polymerization (ROP) or radical polymerization after chemical modification. | Synthesis of poly(styrene oxide) with sulfonamide functional groups for post-polymerization modification. | rsc.org |

| Polymer Additives | Additive to impart flame retardancy or antimicrobial properties to polymer matrices like polyurethanes. | Sulfonamide-Schiff base-metal complexes used as flame retardant additives in polyurethane coatings. | researchgate.net |

| Soft Materials | Component in the formulation of physical gels, using its hydrogen-bonding capability to form supramolecular networks. | Sulfonamides used to tune the gelation properties of materials. | acs.org |

Applications as Ligands in Coordination Chemistry

The sulfonamide group is an effective coordination site for a wide variety of metal ions, making sulfonamide-containing molecules valuable ligands in coordination chemistry. researchgate.net The nitrogen atom of the sulfonamide group can be deprotonated to form a sulfonamidate anion, which then binds to a metal center. sjp.ac.lk The two sulfonyl oxygens can also participate in coordination, allowing for versatile binding modes.

This compound could serve as a simple monodentate or bridging ligand. The aliphatic pentyl chain would significantly influence the steric environment around the metal center and the solubility of the resulting metal complex in organic solvents. Research on a pentyl-substituted bis-sulfonamide ligand indicated poor solubility in common organic solvents like chloroform, which is an important practical consideration in catalyst design. ru.nl

Sulfonamide ligands have been complexed with numerous transition metals, including platinum, copper, iron, and cobalt, to create complexes with potential applications in catalysis and medicine. researchgate.netsjp.ac.lkresearchgate.net For example, platinum(II) complexes with diethylenetriamine-based sulfonamide ligands have been synthesized and studied for their biological activity. sjp.ac.lk A patent has described coordination complexes of sulfonamide-phosphine ligands with transition metals and lanthanides for use as catalysts in a broad range of chemical transformations, including hydroformylation and hydrogenation. google.com A crystallographic study has confirmed the role of a carborane nido-pentyl-sulfonamide derivative as a ligand binding to the active site of carbonic anhydrase II. rcsb.org

Table 2: this compound as a Potential Ligand in Coordination Chemistry

| Feature | Description | Significance | Citation |

|---|---|---|---|

| Coordination Site | The sulfonamide group (-SO₂NH₂) can be deprotonated to form an anion that binds to metal ions via the nitrogen atom. | Forms stable metal-ligand bonds, creating new coordination complexes. | researchgate.netsjp.ac.lk |

| Metal Compatibility | Can coordinate with a wide range of transition metals (e.g., Pt, Cu, Fe, Co) and lanthanides. | Enables the synthesis of a diverse array of metal complexes with varied electronic and catalytic properties. | researchgate.netsjp.ac.lkresearchgate.netgoogle.com |

| Structural Influence | The n-pentyl group provides steric bulk and influences the lipophilicity and solubility of the metal complex. | Affects the accessibility of the metal center for substrates and the solubility profile of the complex in different solvents. | ru.nl |

| Potential Applications | Precursor for catalysts in hydrogenation, hydroformylation, and other organic transformations. | The coordination complex can be designed to catalyze specific chemical reactions. | google.com |

Use as Organocatalysts or in Catalyst Design

In the field of asymmetric organocatalysis, non-metallic small molecules are used to catalyze chemical reactions with high stereoselectivity. Bifunctional organocatalysts, which possess both an acidic and a basic site within the same molecule, are a particularly effective class of catalysts. The sulfonamide group has emerged as a key functional motif in this area, acting as a hydrogen-bond donor to activate electrophiles. nih.gov

A common design for such catalysts involves a chiral scaffold to which a sulfonamide group is attached. The N-H proton of the sulfonamide is sufficiently acidic to form a hydrogen bond with an electrophilic substrate (such as a β-nitrostyrene), making it more susceptible to nucleophilic attack. nih.gov A basic moiety, typically a tertiary amine, is also incorporated into the catalyst to deprotonate the nucleophile (such as a 1,3-dicarbonyl compound), thus activating both reaction partners simultaneously. nih.gov

While this compound itself is achiral and not a catalyst, it represents a simple and readily available starting material for the synthesis of more complex organocatalysts. By attaching the this compound unit to a chiral backbone, new bifunctional catalysts could be developed. The pentyl group would again serve to modify the catalyst's steric properties and its solubility. Studies on camphor-derived sulfonamide organocatalysts have been successful in promoting asymmetric Michael additions, demonstrating the viability of this approach. researchgate.net

Table 3: Research Findings on Sulfonamide-Based Organocatalysts

| Catalyst Type | Reaction Catalyzed | Proposed Role of Sulfonamide | Citation |

|---|---|---|---|

| Bifunctional Sulfonamide | Conjugate addition of 1,3-dicarbonyls to β-nitrostyrenes | Activates the β-nitrostyrene electrophile through hydrogen bonding. | nih.gov |

| Camphor-Sulfonamide | Asymmetric Michael addition of pentane-2,4-dione to β-nitrostyrene | Acts as a bifunctional catalyst providing a chiral environment and H-bond activation. | researchgate.net |

| Fluorous Sulfonamide | Asymmetric aldol (B89426) reaction | Serves as a recoverable organocatalyst with a hydrogen-bonding activation site. | rsc.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For pentane-1-sulfonamide, several chromatographic methods have been developed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of sulfonamides. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often employed. The detection by UV is typically performed at a wavelength of 210 nm. This method is valued for its robustness and cost-effectiveness in routine analysis. The UV cutoff for some HPLC-grade reagents used in these analyses is around 210 nm. avantorsciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In the analysis of related sulfonamides, LC-MS/MS methods have been developed using a multiple reaction monitoring (MRM) mode, which allows for the simultaneous estimation of multiple compounds. researchgate.net For instance, in the analysis of 24 sulfonamide antibiotics in pastries, a UPLC-MS/MS method demonstrated high sensitivity with limits of detection (LODs) ranging from 0.01 to 0.14 µg/kg. nih.gov The use of an isolator column can be incorporated to protect the analytical column from contaminants. thermofisher.com

A typical LC-MS/MS system for the analysis of related per- and polyfluorinated alkyl substances (PFAS), which includes sulfonamide structures, might consist of a UHPLC system interfaced with a triple quadrupole mass spectrometer. thermofisher.com The method often involves solid-phase extraction (SPE) for sample clean-up, followed by analysis using LC-MS/MS. fda.gov

Table 1: Example LC-MS/MS Conditions for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC-MS/MS |

| Column | C18 column (e.g., 4.6 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MRM mode) |

This table presents typical conditions and may vary based on the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, for non-volatile compounds like sulfonamides, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov This involves chemically modifying the analyte to make it suitable for GC analysis. For example, sulfonamides can be derivatized to their pentafluorobenzyl (PFB) derivatives. nih.govnih.gov The derivatized compounds are then separated on a GC column and detected by a mass spectrometer. nih.gov While effective, the need for derivatization can add complexity to the analytical workflow. academicjournals.orgepa.gov

Ion Pair Chromatography

Ion Pair Chromatography is a form of reverse-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds. In this technique, an ion-pairing reagent is added to the mobile phase. This reagent is a large ionic molecule with a significant nonpolar part. It forms an ion pair with the analyte of opposite charge, rendering the analyte neutral and allowing it to be retained by the nonpolar stationary phase. For the analysis of this compound, which is anionic, a cationic ion-pairing reagent would be used. Conversely, its precursor, pentane-1-sulfonic acid, is often used as an ion-pairing reagent itself for the analysis of basic compounds. sigmaaldrich.comthermofisher.comlichrom.comcarlroth.commerckmillipore.comchem-lab.becarlroth.com

Table 2: Properties of a Common Ion-Pair Reagent for HPLC

| Property | Value |

|---|---|

| Compound | Pentane-1-sulfonic acid sodium salt |

| Assay | ≥99% |

| UV Transmittance (0.005 M in H₂O) | ≥70% at 200 nm, ≥90% at 220 nm, ≥98% at 250 nm |

| pH (100 g/L in H₂O) | 5.5 - 7.5 |

Data sourced from various suppliers of HPLC-grade reagents. sigmaaldrich.comchem-lab.be

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of compounds. fishersci.cauad.ac.id It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. oup.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. uad.ac.id For sulfonamides, various solvent systems can be employed to achieve separation, and the resulting spots can be visualized under UV light or by using a derivatizing agent. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.net

Electrochemical Methods

Electrochemical methods offer an alternative approach for the detection of sulfonamides. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an electroactive species. For sulfonamides, electrochemical detection can be achieved through their oxidation or reduction at an electrode surface. nih.gov

Recent research has focused on the development of modified electrodes to enhance the sensitivity and selectivity of detection. For instance, glassy carbon electrodes modified with materials like multi-walled carbon nanotubes (MWCNTs) and rare earth oxides have shown improved performance in the analysis of sulfonamides like sulfisoxazole. mdpi.com These sensors can detect low concentrations of the analyte in various samples. mdpi.com Another study demonstrated the use of a boron-doped diamond electrode for the rapid and sensitive evaluation of sulfonamides. nih.gov While specific studies on the electrochemical detection of this compound are not widely documented, the methods developed for other sulfonamides could potentially be adapted. acs.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pentane-1-sulfonic acid |

| Pentane-1-sulfonic acid sodium salt |

| Sulfisoxazole |

| Myrcene |

| Linalool |

| Terpineol |

| Nerol |

| Geraniol |

| Sulfaguanidine |

| Sulfadiazine |

| Sulfamethazine |

| Sulfamonomethoxine |

| Sulfamethoxazole |

| Sulfadimethoxine |

| Sulfaquinoxaline |

| Acetazolamide |

| Methazolamide |

| Dorzolamide (B1670892) |

| Hydrochlorothiazide |

| Xipamide |

| Indapamide (B195227) |

| Metholazone |

| Brinzolamide |

| Perfluorobutanoic acid |

| Perfluoropentanoic acid |

| Perfluorohexanoic acid |

| Perfluoroheptanoic acid |

| Perfluorooctanoic acid |

| Perfluorononanoic acid |

| Perfluorodecanoic acid |

| Perfluoroundecanoic acid |

| Perfluorododecanoic acid |

| Perfluorotridecanoic acid |

| Perfluorotetradecanoic acid |

| Perfluorobutanesulfonic acid |

| Perfluoropentanesulfonic acid |

| Perfluorohexanesulfonic acid |

| Perfluoroheptanesulfonic acid |

| Perfluorooctanesulfonic acid |

| Perfluorononanesulfonic acid |

| Perfluorodecanesulfonic acid |

| Perfluoroundecanesulfonic acid |

| Perfluorododecanesulfonic acid |

| Perfluorotridecanesulfonic acid |

| Perfluorooctanesulfonamide |

| 4,8-Dioxa-3H-perfluorononanoic acid |

| Hexafluoropropylene oxide dimer acid |

| 9-Chlorohexadecafluoro-3-oxanonane-1-sulfonic acid |

| 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid |

| 1H,1H, 2H, 2H-Perfluorohexane sulfonic acid |

| 1H,1H, 2H, 2H-Perfluorooctane sulfonic acid |

| 1H,1H, 2H, 2H-Perfluorodecane sulfonic acid |

| 1H,1H, 2H, 2H-Perfluorododecane sulfonic acid |

| N-ethyl-d5-perfluoro-1-octanesulfonamidoacetic acid |

| Ammonium acetate |

| Formic acid |

| Acetonitrile |

| Methanol (B129727) |

| Toluene |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a sensitive and accessible approach for the quantitative analysis of sulfonamides like this compound. srce.hrjuniperpublishers.com These methods are often based on chemical reactions that produce a colored product, the absorbance of which is proportional to the analyte's concentration. juniperpublishers.com

A cornerstone in the analysis of primary aromatic amines, the Bratton-Marshall procedure is a highly sensitive colorimetric method applicable to sulfonamides. scribd.comnih.gov The method involves a two-step process:

Diazotization: The primary aromatic amine group of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid, typically hydrochloric acid) to form a diazonium salt. scribd.com

Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound, the Bratton-Marshall reagent (N-(1-Naphthyl)ethylenediamine dihydrochloride), to form a stable and intensely colored azo dye. juniperpublishers.comscribd.com

The resulting colored complex, often purple-pink, can be quantified using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax). scribd.com The concentration of the sulfonamide in an unknown sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. juniperpublishers.comscribd.com The Bratton-Marshall procedure is noted for its sensitivity and is suitable for analyzing sulfonamides in biological fluids. tandfonline.com

For accurate quantification, especially in complex matrices like plasma, a preliminary acidification step may be necessary to release protein-bound sulfonamides. deepdyve.com While effective, it's important to note that this method can sometimes yield slightly higher results compared to more specific techniques like high-performance liquid chromatography (HPLC), as it may also detect metabolites such as glucuronide conjugates. nih.gov

Validation of Analytical Methods

Selectivity and Linearity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. apvma.gov.au For sulfonamides, this is often achieved using techniques like high-performance liquid chromatography (HPLC) coupled with a selective detector, such as a diode-array detector (DAD) or a mass spectrometer (MS). wu.ac.thimeko.info The selectivity of a method is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and in samples spiked with potential impurities or degradation products. apvma.gov.au For instance, in the analysis of sulfonamides in seawater, a developed SPE-HPLC-UV method showed very good selectivity, ensuring that the measurement of the target sulfonamides was not affected by the complex matrix. rsc.org Similarly, a highly selective molecularly imprinted polymer (MIP) sorbent has been used for the determination of six sulfonamides in milk samples, demonstrating the capability to recognize the target analytes simultaneously. imeko.info

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is a critical parameter for accurate quantification. Analytical methods for sulfonamides typically exhibit excellent linearity over a defined concentration range. The linearity is usually evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). A value close to 1.0 indicates a strong linear relationship. For example, a method for determining sulfonamide residues in seawater demonstrated linearity with an R² value greater than 0.995. rsc.org Another study on the determination of 4-amino benzene (B151609) sulphonamide reported a correlation coefficient of 0.999 over a range from the limit of quantification (LOQ) to 200% of the limit concentration. wu.ac.th An automated SPE-UPLC-MS/MS method for seventeen sulfonamides in environmental water showed good linearity in the range of 0.05-100 μg/L. nih.gov

Table 1: Linearity Data for Sulfonamide Analysis

| Analytical Method | Matrix | Analyte(s) | Concentration Range | Correlation Coefficient (R²) |

| SPE-HPLC-UV rsc.org | Seawater | Sulfonamides | Not Specified | > 0.995 |

| RP-HPLC-PDA wu.ac.th | Sulfonamide Hydrochloride | 4-Amino benzene sulphonamide | LOQ to 200% of limit concentration | 0.999 |

| Automated SPE-UPLC-MS/MS nih.gov | Environmental Water | 17 Sulfonamides | 0.05-100 μg/L | Not Specified |

| UHPLC-MS/MS hpst.cz | Water | 19 Sulfonamides | 0.5-100 µg/L | > 0.998 |

Precision and Accuracy

Precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). A study on sulfonamide residues in seawater reported a precision with an RSD of less than 5%. rsc.org For the analysis of 4-amino benzene sulphonamide, the method was also found to be precise. wu.ac.th In an automated method for sulfonamides in environmental water, the relative standard deviations were found to be in the range of 0.3-14.5%. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where the sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. For the analysis of sulfonamides in seawater, the accuracy was reported to be in the range of 76.7–115.4%. rsc.org A method for determining 4-amino benzene sulphonamide showed that the recovery at each level for all known impurities was between 85% and 115%. wu.ac.th For the determination of sulfonamides in liver, muscle, and kidney samples, accuracy values were around 100% for all compounds. nih.gov An automated method for sulfonamides in environmental water demonstrated satisfactory recoveries between 79% and 118%. nih.gov

Table 2: Precision and Accuracy Data for Sulfonamide Analysis

| Analytical Method | Matrix | Precision (RSD) | Accuracy (Recovery) |

| SPE-HPLC-UV rsc.org | Seawater | < 5% | 76.7–115.4% |

| RP-HPLC-PDA wu.ac.th | Sulfonamide Hydrochloride | Not Specified | 85–115% |

| HPLC-QqLIT-MS/MS nih.gov | Liver, Muscle, Kidney | Not Specified | ~100% |

| Automated SPE-UPLC-MS/MS nih.gov | Environmental Water | 0.3–14.5% | 79–118% |

| UHPLC-MS/MS hpst.cz | Pure Water | < 15% | 70-96% |

| UHPLC-MS/MS hpst.cz | Surface Water | < 20% | 80-90% |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org These parameters are crucial for the analysis of trace levels of contaminants in various matrices.

For the determination of sulfonamide residues in seawater using SPE-HPLC-UV, the LOD was 167 ng/L and the LOQ was 500 ng/L. rsc.org A highly sensitive electrochemical sensor based on double-system imprinted polymers for sulfonamides reported a detection limit of 4.00 nmol L⁻¹. nih.gov An automated SPE-UPLC-MS/MS method for the simultaneous determination of seventeen sulfonamides in environmental water achieved detection limits between 0.01 and 0.05 ng/L. nih.gov For the analysis of six sulfonamides in water and soil samples using HPLC with fluorescence detection, the detection limits for water analysis were in the low nanogram per liter level, and for soil analysis, they were between 1 and 6 ng/g. nih.gov

Table 3: LOD and LOQ Data for Sulfonamide Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| SPE-HPLC-UV rsc.org | Seawater | 167 ng/L | 500 ng/L |

| Electrochemical Sensor nih.gov | Complex Samples | 4.00 nmol/L | Not Specified |

| Automated SPE-UPLC-MS/MS nih.gov | Environmental Water | 0.01–0.05 ng/L | Not Specified |

| HPLC-Fluorescence nih.gov | Water | Low ng/L level | Not Specified |

| HPLC-Fluorescence nih.gov | Soil | 1–6 ng/g | Not Specified |

| UHPLC-MS/MS hpst.cz | Water | Not Specified | Several ppt (B1677978) level |

Biological and Biomedical Research Applications of Pentane 1 Sulfonamide Scaffolds

Mechanism of Action and Biological Targets

The biological effects of pentane-1-sulfonamide derivatives are intrinsically linked to their ability to interact with and modulate the function of key biomolecules, including enzymes and nucleic acids. These interactions form the basis of their therapeutic potential.

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking natural substrates or binding to active sites. Derivatives of this compound have been investigated for their inhibitory activity against several clinically relevant enzymes.

Dihydropteroate (B1496061) Synthetase (DHPS):

Sulfonamides are renowned for their antibacterial action, which stems from their ability to act as competitive inhibitors of dihydropteroate synthetase (DHPS). tandfonline.comekb.egtandfonline.com This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. frontiersrj.comnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid. frontiersrj.comnih.gov This inhibition ultimately leads to a bacteriostatic effect, halting bacterial proliferation. frontiersrj.com While the general mechanism is well-understood for the sulfonamide class, specific inhibitory data for this compound derivatives against DHPS are part of broader research into novel antibacterial agents. nih.gov Pterin-sulfonamide conjugates, for instance, have been shown to be effective inhibitors of DHPS, with their inhibitory action enhanced in the presence of pyrophosphate. nih.gov

Carbonic Anhydrase (CA):

Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes. nih.govresearchgate.net The sulfonamide group is a potent inhibitor of CAs, and numerous derivatives have been developed for therapeutic purposes. nih.govnih.gov Research has shown that novel sulfonamide derivatives can inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II) with high efficacy. nih.govresearchgate.net For example, a series of benzenesulfonamide (B165840) derivatives demonstrated inhibitory activity against hCA IX and hCA II with IC50 values in the nanomolar and micromolar ranges, respectively, indicating selectivity for the cancer-associated CA IX isoform. rsc.org Another study on sulfonamide derivatives incorporating thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole moieties reported potent inhibition of hCA I and hCA II, with IC50 values ranging from 2.62 to 136.54 nM for hCA I and 5.74 to 210.58 nM for hCA II. nih.gov The inhibitory potential of these compounds underscores the versatility of the sulfonamide scaffold in targeting these ubiquitous enzymes. nih.govuomustansiriyah.edu.iqrsc.org

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Type | Target Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| Thiazol-4-one-benzenesulfonamides | CA IX | 10 - 338 | rsc.org |

| Thiazole/Pyrimidine/Pyridine/Isoxazole/Thiadiazole Sulfonamides | hCA I | 2.62 - 136.54 | nih.gov |

Cyclooxygenase-2 (COX-2):

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain. frontiersrj.com Certain sulfonamide derivatives, such as celecoxib, are well-known selective COX-2 inhibitors. frontiersrj.com Research into new cyclic imides bearing a benzenesulfonamide fragment has identified potent and selective COX-2 inhibitors, with IC50 values in the range of 0.15 to 0.90 μM. nih.gov These findings highlight the potential of the sulfonamide moiety, and by extension the this compound scaffold, in the design of novel anti-inflammatory agents. nih.gov

Table 2: Inhibitory Activity of Selected Sulfonamide Derivatives against COX-2

| Compound Type | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclic imides with 3-benzenesulfonamide | COX-2 | 0.15 - 0.90 | nih.gov |

Beyond enzyme inhibition, the biological activity of this compound derivatives can also be attributed to their interactions with other vital biomolecules, such as DNA and proteins.

DNA Interactions:

The ability of small molecules to bind to DNA can have significant implications for their therapeutic applications, particularly in cancer chemotherapy. Studies on certain sulfonamide derivatives have demonstrated their capacity to interact with DNA. For instance, newly synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have been shown to be effective DNA binders through a combination of intercalation and groove binding. rsc.org Spectroscopic and molecular docking studies confirmed these interactions, suggesting that these compounds could be promising candidates for anticancer drug development. nih.govrsc.org

Protein Interactions:

The interaction of sulfonamide derivatives with proteins is fundamental to their mechanism of action and pharmacokinetic properties. The binding of these compounds to enzymes is a prime example of protein interaction. smolecule.com Furthermore, the binding of sulfonamides to serum albumins can influence their distribution and availability in the body. nih.gov Molecular docking studies have been employed to understand the binding of sulfonamide derivatives to the active sites of enzymes like carbonic anhydrase and urease, revealing specific hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov

Antimicrobial Activity

The discovery of sulfonamide drugs revolutionized the treatment of bacterial infections, and research into new sulfonamide derivatives continues to be an active area. The this compound scaffold has been incorporated into various structures to evaluate their efficacy against a range of microbial pathogens.

Staphylococcus aureus:

Staphylococcus aureus is a major human pathogen responsible for a variety of infections. Several studies have demonstrated the antibacterial activity of sulfonamide derivatives against this bacterium. nih.govnih.gov In one study, a series of novel sulfonamide derivatives showed significant, concentration-dependent antibacterial activity against both a reference strain of S. aureus (ATCC 25923) and clinical isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 μg/mL. jocpr.comresearchgate.net Another study reported MIC values for certain sulfonamide derivatives against 50 clinical isolates of S. aureus to be in the range of 32 to 512 μg/mL. nih.gov These findings indicate the potential of sulfonamide scaffolds in combating S. aureus infections, including those caused by resistant strains. jocpr.com

Escherichia coli:

Escherichia coli is a common cause of urinary tract infections and other diseases. Sulfonamide derivatives have also shown efficacy against this Gram-negative bacterium. nih.gov A study evaluating new aryldisulfonamides reported a broad spectrum of activity, with one compound exhibiting a MIC of 100 μg/mL against E. coli. tandfonline.com Thienopyrimidine–sulfonamide hybrids have also been investigated, with some showing mild activity against E. coli. mdpi.com

Nocardia:

Nocardia species are opportunistic pathogens that can cause serious infections, particularly in immunocompromised individuals. Sulfonamide-based therapies are often used to treat nocardiosis. nih.govresearchgate.net Research has confirmed the antimicrobial activity of various sulfonamide derivatives against Nocardia species, with studies showing that structural modifications, such as the introduction of hydroxyl and nitro groups, can significantly enhance their inhibitory effects. nih.govresearchgate.net

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | jocpr.com |

| Sulfonamide Derivatives I, II, III | Staphylococcus aureus | 32 - 512 | nih.gov |

| Aryldisulfonamides | Escherichia coli | 100 | tandfonline.com |

| p-toluenesulfonamide N,N′-1,5-pentanediylbis | E. coli | >440 | tandfonline.com |

| Thienopyrimidine–sulfadiazine hybrid | S. aureus | 125 | mdpi.com |

In addition to their antibacterial properties, some sulfonamide derivatives have demonstrated antifungal activity. ecronicon.net Studies have explored their efficacy against various fungal pathogens. For example, thienopyrimidine–sulfonamide hybrids have shown good activity against Candida strains, with some derivatives exhibiting comparable or better activity than the parent sulfonamides. mdpi.com One such hybrid, a cyclohexathienopyrimidine–sulfadiazine, displayed MIC values of 62.5 µg/mL and 125 µg/mL against C. albicans and C. parapsilosis, respectively. mdpi.com

The sulfonamide scaffold has also been a valuable component in the development of antiviral agents. nih.govnih.govresearchgate.netmdpi.com A significant number of sulfonamide derivatives have been reported to exhibit substantial antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net Clinically used HIV protease inhibitors like amprenavir (B1666020) contain a sulfonamide moiety. nih.govresearchgate.net Research has also explored sulfonamides as non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. frontiersrj.comnih.gov The mechanism of action for some of these antiviral sulfonamides involves targeting viral enzymes essential for replication. frontiersrj.comnih.gov For instance, some sulfonamide derivatives have been identified as inhibitors of HIV integrase with IC50 values in the range of 50-100 µg/mL. frontiersrj.com

Mechanisms of Resistance and Strategies for Overcoming Them

The development of resistance to sulfonamide-based therapies is a significant challenge in their clinical application. In bacteria, resistance to sulfonamides, which target the folic acid synthesis pathway, can arise through several mechanisms. These include mutations in the dihydropteroate synthase (DHPS) enzyme, the primary target of sulfonamides. numberanalytics.comnih.gov Such mutations can reduce the binding affinity of the drug while maintaining the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (PABA). nih.gov Clinical resistance is often mediated by the horizontal transfer of genes encoding for drug-resistant DHPS variants. nih.gov Overproduction of PABA can also lead to resistance by outcompeting the sulfonamide inhibitor. ijpediatrics.com Furthermore, bacteria may develop or acquire alternative pathways for folic acid synthesis or uptake, rendering them inherently resistant. ijpediatrics.com

In the context of anticancer therapy, resistance to aryl sulfonamides can occur through mutations in the RBM39 gene, which prevent the drug from binding and promoting the degradation of the RBM39 protein. nih.gov

Strategies to overcome this resistance are multifaceted. Combination therapy, using multiple drugs with different mechanisms of action, is a well-established approach to enhance efficacy and combat resistance. numberanalytics.comnih.gov For sulfonamides, this often involves pairing them with a dihydrofolate reductase inhibitor like trimethoprim, which blocks a subsequent step in the folic acid synthesis pathway. ijpediatrics.com The development of novel sulfonamide derivatives and hybrid molecules is another key strategy. tandfonline.comnih.gov By modifying the chemical structure, researchers aim to create compounds that can evade existing resistance mechanisms or target alternative cellular pathways. nih.gov For instance, designing inhibitors that target allosteric sites on a protein rather than the active site can be effective against resistance caused by active site mutations. nih.gov Additionally, the design of covalent inhibitors that form a strong, irreversible bond with their target can be a powerful strategy to overcome resistance. nih.gov

Anticancer and Antiproliferative Activity

Sulfonamide scaffolds, including those based on this compound, have demonstrated significant potential as anticancer and antiproliferative agents. researchgate.netsmolecule.com The versatility of the sulfonamide group allows for the synthesis of a diverse range of derivatives with activity against various cancer types. ekb.egfrontiersrj.com These compounds can exert their anticancer effects through multiple mechanisms, making them attractive candidates for drug development. tandfonline.comnih.gov

The hybridization of the sulfonamide moiety with other pharmacologically active scaffolds, such as pyrimidine, has been shown to be a promising approach to generate novel and effective anticancer candidates. tandfonline.com Similarly, incorporating the sulfonamide group into isatin (B1672199) and morpholine (B109124) moieties has led to the development of new compounds with potent antitumor properties. bohrium.com

The anticancer activity of this compound derivatives and related sulfonamides often exhibits cell line specificity. For example, a novel thiazole–chalcone/sulfonamide hybrid demonstrated potent cytotoxicity against HT-29 colorectal cancer cells with an IC₅₀ value of 0.98 μM, while showing moderate activity against A549 lung and MCF-7 breast cancer cells. frontiersin.org This compound also displayed a favorable therapeutic index, being significantly less toxic to normal WI-38 fibroblast cells. frontiersin.org

In another study, new azo-based sulfonamides were evaluated against the MCF-7 human breast cancer cell line, with some derivatives showing enhanced antitumor activity compared to a reference drug. chemmethod.com The presence of a SO₂-morpholine moiety was noted to improve the cytotoxic effects. chemmethod.com Similarly, certain indole-sulfonamide derivatives have shown cytotoxic activities against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. acs.org

The potency of these compounds can be significant, with some derivatives exhibiting IC₅₀ values in the low micromolar and even nanomolar range against specific cancer cell lines. For instance, purine (B94841) derivatives containing a sulfonamide group have shown high potency against the HCC827 cancer cell line. nih.gov The table below summarizes the reported antiproliferative activities of some sulfonamide derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Potency (IC₅₀) | Reference |

| Thiazole–chalcone/sulfonamide hybrid | HT-29 (Colorectal) | 0.98 μM | frontiersin.org |

| Thiazole–chalcone/sulfonamide hybrid | 786-O (Renal) | 1.56 μM | frontiersin.org |

| Thiazole–chalcone/sulfonamide hybrid | MCF-7 (Breast) | 3.63 μM | frontiersin.org |

| Thiazole–chalcone/sulfonamide hybrid | A549 (Lung) | 6.82 μM | frontiersin.org |

| Azo-based sulfonamide (Compound 8h) | MCF-7 (Breast) | Lower than reference drug | chemmethod.com |

| Diazepam-bearing sulfonamides | HepG2, HCT-116, MCF-7 | 6.99 - 8.98 μM | chemmethod.com |

| Indole-sulfonamide derivatives | MOLT-3 | Active | acs.org |

| Quinoxaline derivative (Compound 7j) | HCT-116 (Colorectal) | 26.75 ± 3.50 μg/mL | researchgate.net |

| Arylsulfonamide derivative (Compound 10q) | Various cell lines | 2.95 - 4.19 μg/mL | researchgate.net |

The cytotoxic effects of this compound derivatives and other sulfonamides are mediated by a variety of mechanisms. A primary mode of action for many sulfonamides is the inhibition of crucial enzymes involved in cancer cell proliferation and survival. researchgate.net For example, some sulfonamides act as carbonic anhydrase inhibitors, particularly targeting tumor-associated isoforms like CA IX, which is involved in regulating pH in the tumor microenvironment. frontiersin.orgnih.gov

Other mechanisms of cytotoxicity include:

Tubulin Polymerization Inhibition: Some sulfonamide hybrids can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. frontiersin.org

Apoptosis Induction: Mechanistic studies have revealed that some sulfonamide derivatives can induce the intrinsic apoptotic pathway by modulating the expression of key proteins like p53, Bax, and Bcl-2, and activating caspases. nih.govfrontiersin.org

Enzyme Inhibition: Besides carbonic anhydrase, sulfonamides have been shown to inhibit other enzymes critical for cancer cell growth, such as topoisomerases and protein kinases like EGFR. frontiersrj.combohrium.comnih.gov

Disruption of Angiogenesis: Some sulfonamide compounds have been found to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. rsc.org

The ability of sulfonamides to target multiple pathways simultaneously through the development of hybrid molecules is a key advantage in overcoming the complexity and resistance of cancer. tandfonline.com

Other Pharmacological Activities

Beyond their anticancer properties, this compound and related sulfonamide scaffolds exhibit a broad spectrum of other pharmacological activities. ekb.egfrontiersrj.com

Sulfonamide derivatives have been recognized for their anti-inflammatory properties. frontiersrj.com Some sulfonamides can reduce the availability of hypochlorous acid (HOCl) in the extracellular environment of activated neutrophils. nih.gov HOCl is a potent oxidant involved in tissue injury during inflammation. nih.gov By scavenging this oxidant, these compounds can help protect against inflammatory damage. nih.gov The anti-inflammatory effects of some sulfonamides are also attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. ekb.eg

Certain sulfonamide derivatives possess diuretic properties, primarily through the inhibition of the enzyme carbonic anhydrase in the kidneys. ekb.eg Inhibition of this enzyme leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect. This mechanism is the basis for the clinical use of several sulfonamide-based diuretics. ekb.eg

Hypoglycemic Effects

The sulfonamide functional group is a well-established pharmacophore in the development of hypoglycemic agents. frontiersrj.comresearchgate.net While research specifically isolating this compound is limited in this context, the broader class of sulfonamide derivatives, particularly sulfonylureas, are noted for their anti-diabetic properties. ekb.egajchem-b.com These compounds primarily exert their effects by stimulating insulin (B600854) secretion from pancreatic β-cells.

The mechanism of action for many hypoglycemic sulfonamides involves the inhibition of carnitine-palmitoyl transferase (CPT), an enzyme that plays a role in gluconeogenesis in the liver, independent of insulin secretion. google.com This makes them potentially effective even for patients with insulin secretion deficiencies. google.com Research has shown that CPT inhibitors can effectively lower blood glucose levels and also improve lowered insulin sensitivity in Type II diabetic patients. google.com

The clinical effectiveness of hypoglycemic sulfonamides is influenced by their pharmacokinetic properties, such as half-life. nih.gov For instance, glipizide (B1671590), a potent sulfonamide, has a short half-life, but when delivered via an osmotic oral form, it can maintain plasma concentrations for 24 hours, controlling fasting glycemia by acting on hepatic glucose production. nih.gov The development of various sulfonamide derivatives continues to be a strategy in the search for new anti-diabetic agents. frontiersrj.comekb.eg

Anti-malarial Activity (in combination therapies)

Sulfonamides have been a component of anti-malarial treatments, primarily used in combination therapies to enhance efficacy and combat drug resistance. nih.govwho.intwho.int The strategy of using two or more drugs with different modes of action improves therapeutic outcomes and can delay the development of resistance to the individual components. who.intwho.int

A well-known example is the combination of a sulfonamide, like sulfadoxine (B1681781), with pyrimethamine. nih.govcore.ac.uk This combination creates sequential blocks in the parasite's folic acid synthesis pathway, proving much more effective than either agent alone. mhmedical.com While sulfadoxine itself contains a secondary sulfonamide group, research has also focused on primary benzene (B151609) sulfonamides as a potential new class of anti-malarial drugs. core.ac.uk

Studies have explored hybrid molecules that combine a sulfonamide moiety with other known anti-malarial pharmacophores, such as aminoquinolines. mdpi.com These hybrid compounds have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro and in P. berghei infected mice in vivo. mdpi.com The investigation of primary sulfonamide compounds has identified molecules with moderate in vitro activity but promising efficacy in mouse malaria models, highlighting their potential for development as new anti-malarial chemotypes. core.ac.uk

Potential in Neurological Disorders (e.g., Antiepileptic, Alzheimer's Disease)

The this compound scaffold and related structures have shown significant promise in the context of neurological disorders, including epilepsy and Alzheimer's disease (AD).

Antiepileptic Potential: Certain sulfonamide derivatives are established antiepileptic drugs, such as zonisamide (B549257) and sulthiame. ekb.egajchem-b.com The shared pathological pathways between epilepsy and AD, including neuronal hyperexcitability, suggest that treatments targeting epileptiform activity could be beneficial for both conditions. mdpi.comfrontiersin.org Dysfunction of specific neurons, such as parvalbumin-expressing (PV+) interneurons, can lead to hyperexcitability and is implicated in both epilepsy and the cognitive decline seen in AD. semanticscholar.org This suggests that controlling epileptic activity with antiseizure medications (ASMs), including those based on a sulfonamide scaffold, could potentially modify the progression of neurodegeneration. mdpi.com

Potential in Alzheimer's Disease: Sulfonamide derivatives are being actively investigated as potential therapeutic agents for Alzheimer's disease. frontiersrj.comnih.gov Research indicates these compounds can target multiple facets of AD pathology. Studies have shown that certain sulfonamide derivatives can inhibit the aggregation of hyperphosphorylated tau, a key component of the neurofibrillary tangles (NFTs) that correlate with cognitive impairment in AD. nih.gov Specifically, sulfonamide derivatives 18 and 20 from one study demonstrated anti-fibrillization activity on both α-synuclein and p-tau. nih.gov

Furthermore, sulfonamide derivatives have been reported to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and to show selectivity for β- and γ-secretase enzymes, which are involved in the production of amyloid-β (Aβ) plaques. nih.gov They may also possess antioxidant and anti-inflammatory properties, which are critical for treating the multifaceted nature of AD. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of sulfonamides is deeply connected to their chemical structure. SAR studies provide critical insights for designing more potent and selective therapeutic agents.

Minimal structural requirements for the antibacterial action of many sulfonamides have been identified. These include the direct attachment of the sulfur atom to a benzene ring and the presence of an essential para-amino group (N4). ekb.egmhmedical.com Modifications to this amino group, other than to create a prodrug, typically result in a loss of activity. ekb.eg

The following table summarizes key SAR findings for the broader sulfonamide class, which provides a foundational understanding for derivatives like this compound.

| Structural Feature | Impact on Activity | Citation(s) |

| Sulfonamide Group (R-SO₂NH₂) | Must be directly attached to the benzene ring. | ekb.eg |

| para-Amino Group (p-NH₂) | Essential for antibacterial activity; can only be replaced by moieties that convert to a free amino group in vivo. | ekb.egmhmedical.com |